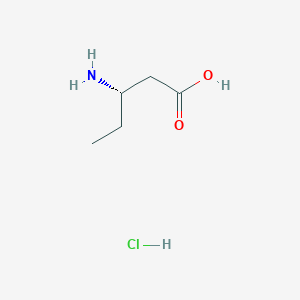

Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 887583-90-6 . It is used in the synthesis of a potent and selective Class IIa histone deacetylase inhibitors as a potential therapy for Huntington’s disease .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H3BrF3N/c7-4-1-2-11-5 (3-4)6 (8,9)10/h1-3H .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 226 .Aplicaciones Científicas De Investigación

Multicomponent Reactions for Heterocyclic Compounds Synthesis

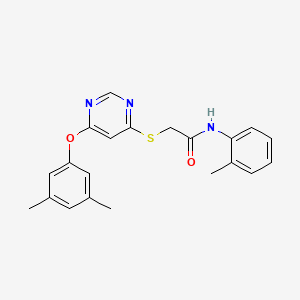

Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate plays a crucial role in multicomponent reactions (MCRs), facilitating the synthesis of complex organic compounds. For instance, it has been utilized in the one-pot synthesis of pyrido[2,1-a]isoindoles, showcasing potential applications in creating antitumor drugs and fluorescent materials (Huang, Xian-hai, Huang, Xian, & Zhang, Tiexin, 2009).

Annulation Reactions for Functionalized Tetrahydropyridines

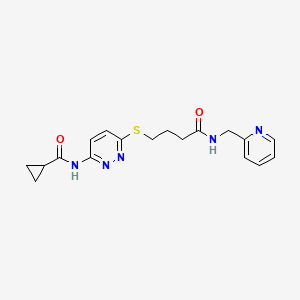

This compound also finds application in annulation reactions, such as the [4 + 2] annulation with N-tosylimines, led by organic phosphine catalysts. This process yields highly functionalized tetrahydropyridines, important for the development of new pharmaceuticals and materials (Zhu, Xue-Feng, Lan, J., & Kwon, O., 2003).

Synthesis of Fluorinated Heterocycles

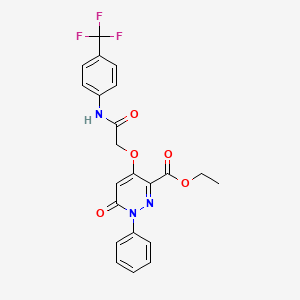

Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate is instrumental in synthesizing fluorinated heterocycles, which are increasingly important in pharmaceuticals and agrochemicals for their biological activity. The compound's versatility is highlighted in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans and their further transformation into novel products (Wang, W., Li, Jia, Zhang, Li, Song, Liping, Zhang, Min, Cao, W., Deng, H., & Shao, M., 2012).

Novel Heterocyclic Compounds Creation

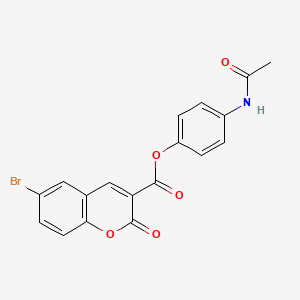

The synthesis of novel heterocyclic compounds, such as imidazo[1,2-a]pyrimidine, showcases the compound's utility in creating structures with potential therapeutic applications. These processes involve condensation reactions and cyclization, demonstrating the compound's role in advancing synthetic organic chemistry (Liu, J., 2013).

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-bromo-2-(trifluoromethyl)pyridine, have been used in the synthesis of potent and selective class iia histone deacetylase inhibitors . These inhibitors play a crucial role in regulating gene expression and are potential therapies for diseases like Huntington’s disease .

Mode of Action

It’s worth noting that compounds with similar structures participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Compounds with similar structures are known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s bioavailability.

Result of Action

Compounds with similar structures have been used in the synthesis of potent and selective class iia histone deacetylase inhibitors , which are potential therapies for diseases like Huntington’s disease .

Action Environment

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[4-bromo-6-(trifluoromethyl)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIOAUGAAIBDGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC(=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2767425.png)

![4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2767427.png)

![(3-Methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2767429.png)

![N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2767430.png)

![6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)